molecular formula C13H17BrFN B14339991 1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine CAS No. 104139-31-3

1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine

Katalognummer: B14339991
CAS-Nummer: 104139-31-3
Molekulargewicht: 286.18 g/mol
InChI-Schlüssel: OQRAMTDCDJECMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine is an organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a 2-(4-bromophenyl)-2-fluoroethyl group

Vorbereitungsmethoden

The synthesis of 1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine can be achieved through several routes. One common method involves the coupling of piperidine with 4-bromophenylboronic acid using Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial production methods may involve the use of more cost-effective reagents and optimized reaction conditions to increase yield and reduce production costs. For example, the use of p-bromophenylboronic acid, despite being more expensive, can be justified by the higher yield and purity of the final product .

Analyse Chemischer Reaktionen

1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structure may be modified to enhance biological activity or reduce toxicity.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine involves its interaction with specific molecular targets. The piperidine ring and the substituted phenyl group can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine can be compared with other piperidine derivatives, such as:

The presence of the fluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from its analogs.

Eigenschaften

CAS-Nummer

104139-31-3

Molekularformel

C13H17BrFN

Molekulargewicht

286.18 g/mol

IUPAC-Name

1-[2-(4-bromophenyl)-2-fluoroethyl]piperidine

InChI

InChI=1S/C13H17BrFN/c14-12-6-4-11(5-7-12)13(15)10-16-8-2-1-3-9-16/h4-7,13H,1-3,8-10H2

InChI-Schlüssel

OQRAMTDCDJECMG-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CC(C2=CC=C(C=C2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.